2-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}methoxy)-5-methylpyrimidine
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Overview
Description
2-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}methoxy)-5-methylpyrimidine is a complex organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by its unique structure, which includes a thiazole ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}methoxy)-5-methylpyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions:
Attachment of the Piperidine and Pyrimidine Moieties: The piperidine and pyrimidine groups are introduced through nucleophilic substitution reactions, where the thiazole ring acts as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}methoxy)-5-methylpyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides for alkylation reactions, and nucleophiles such as amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
2-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}methoxy)-5-methylpyrimidine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}methoxy)-5-methylpyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylthiazole: A simpler thiazole derivative with similar structural features.
5-Methylpyrimidine: Shares the pyrimidine moiety with the compound.
Piperidine Derivatives: Compounds containing the piperidine ring, which may have similar biological activities.
Uniqueness
The uniqueness of 2-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}methoxy)-5-methylpyrimidine lies in its complex structure, which combines multiple functional groups and heterocyclic rings
Properties
IUPAC Name |
2,4-dimethyl-5-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4OS/c1-12-7-18-17(19-8-12)22-11-15-5-4-6-21(9-15)10-16-13(2)20-14(3)23-16/h7-8,15H,4-6,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOQMKXDNYFYAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)CC3=C(N=C(S3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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